![molecular formula C15H13BrN2O2 B5861185 3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound has unique properties that make it an attractive subject for research.
Mechanism of Action
The mechanism of action of 3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide is not fully understood, but studies have suggested that it may work by inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been reported to modulate the expression of certain genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, research on its potential applications in material science and nanotechnology may lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of 3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide involves the reaction of 3-bromobenzoic acid with N-phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to form the final product. This method has been reported to yield high purity and good yields of 3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide.
Scientific Research Applications
3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been studied extensively for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit antitumor, anti-inflammatory, and antibacterial activities. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-8-4-7-12(10-13)15(17)18-20-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEQRKAXCBGKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
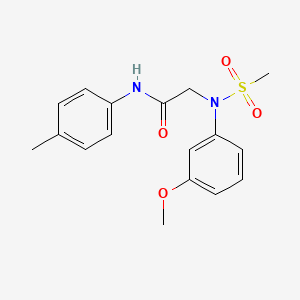
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
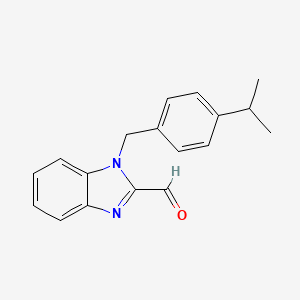

![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)
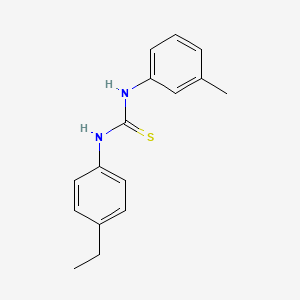
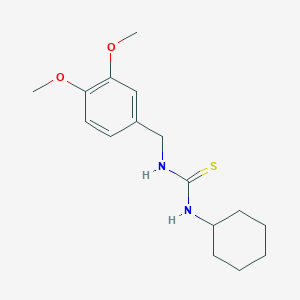
![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
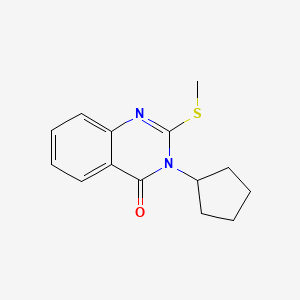
![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)